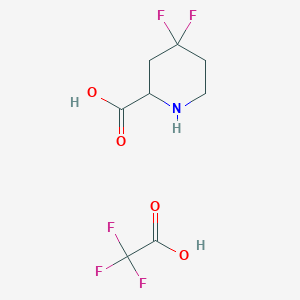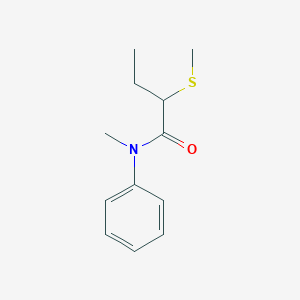
N-Methyl-2-(methylsulfanyl)-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a methyl group attached to the nitrogen atom, a methylthio group at the second carbon, and a phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- can be achieved through several synthetic routes. One common method involves the reaction of N-methyl-2-butanamide with a methylthiolating agent in the presence of a base. The reaction conditions typically include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst: Base catalysts like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA; mild to moderate temperatures (25-50°C)
Reduction: LiAlH₄; low temperatures (0-25°C)
Substitution: Br₂, HNO₃; room temperature to moderate temperatures (25-50°C)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding amines
Substitution: Brominated or nitrated phenyl derivatives
Aplicaciones Científicas De Investigación
BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylthio and phenyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-2-phenyl-N-[2-(piperidin-2-yl)ethyl]butanamide
- N-methyl-2-methylene-3-(phenylthio)butanamide
Uniqueness
BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- is unique due to the presence of both a methylthio group and a phenyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63017-93-6 |
|---|---|
Fórmula molecular |
C12H17NOS |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
N-methyl-2-methylsulfanyl-N-phenylbutanamide |
InChI |
InChI=1S/C12H17NOS/c1-4-11(15-3)12(14)13(2)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 |
Clave InChI |
JVHSBXKRERUBJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)N(C)C1=CC=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


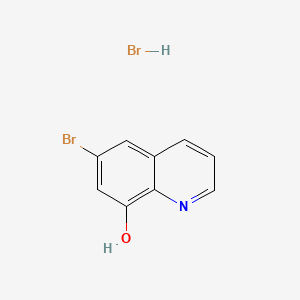
![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
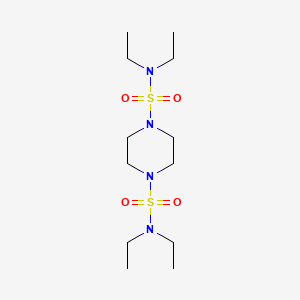
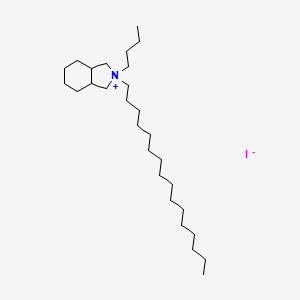
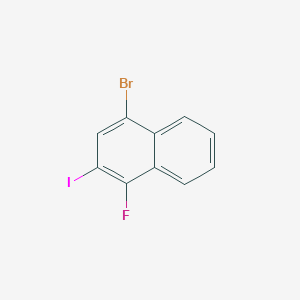
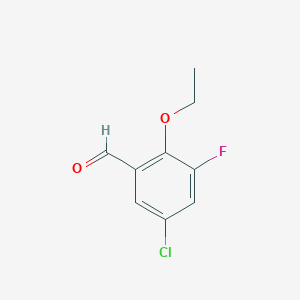
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
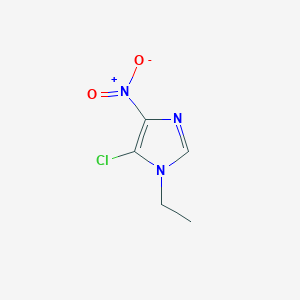
![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
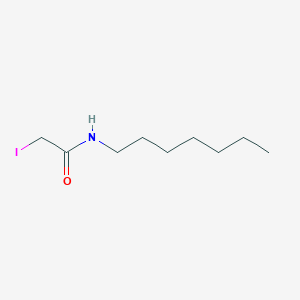
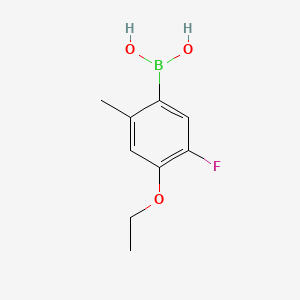
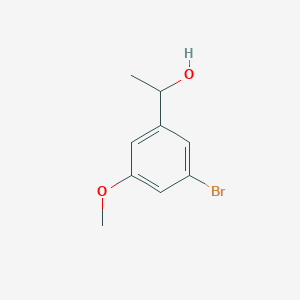
![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)
